CID 131674996
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Overview
Description
Tetravinyltin, also known as tetravinylstannane, is an organotin compound with the chemical formula C₈H₁₂Sn. It is characterized by the presence of four vinyl groups attached to a central tin atom. This compound is a colorless liquid with a density of 1.246 g/mL and a boiling point of 160-163°C .
Preparation Methods
Tetravinyltin can be synthesized through various methods. One common synthetic route involves the reaction of vinylmagnesium bromide with tin tetrachloride. This reaction typically occurs in an anhydrous ether solution at low temperatures to prevent side reactions . Another method involves the disproportionation of tetravinyltin with tin tetrachloride, resulting in the formation of divinyltin dichloride, vinyltin trichloride, and trivinyltin chloride .
Chemical Reactions Analysis
Tetravinyltin undergoes several types of chemical reactions, including:
Oxidation: Tetravinyltin can be oxidized to form various organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: Tetravinyltin can undergo substitution reactions where the vinyl groups are replaced by other functional groups.
Major products formed from these reactions include divinyltin dichloride, vinyltin trichloride, and trivinyltin chloride .
Scientific Research Applications
Tetravinyltin is widely used in scientific research due to its unique properties. It serves as a valuable reagent in the synthesis of various organotin compounds, which are essential in the development of materials with specific optical, electrical, and structural properties . Its ability to undergo coupling reactions facilitated by palladium catalysts makes it useful in creating complex organotin structures. These properties are particularly exploited in the creation of polymers and organic electronic components . Additionally, tetravinyltin is used in thin film deposition processes .
Mechanism of Action
The mechanism of action of tetravinyltin relies on its ability to undergo coupling reactions facilitated by palladium catalysts. These reactions enable the formation of complex organotin structures through the addition of vinyl groups to organic substrates .
Comparison with Similar Compounds
Tetravinyltin can be compared with other organotin compounds such as tetraallyltin, tetravinylsilane, and tetramethyltin. While all these compounds contain tin atoms bonded to organic groups, tetravinyltin is unique due to its four vinyl groups, which provide distinct reactivity and properties . For example, tetraallyltin and tetravinylsilane have different organic groups attached to the tin atom, leading to variations in their chemical behavior and applications .
Similar Compounds
- Tetraallyltin
- Tetravinylsilane
- Tetramethyltin
- Tributyl(vinyl)tin
Properties
Molecular Formula |
C8H16Sn |
---|---|
Molecular Weight |
230.92 g/mol |
InChI |
InChI=1S/4C2H4.Sn/c4*1-2;/h4*1-2H2; |
InChI Key |
IFNUMQHPAQYXGN-UHFFFAOYSA-N |
Canonical SMILES |
C=C.C=C.C=C.C=C.[Sn] |
Origin of Product |
United States |
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